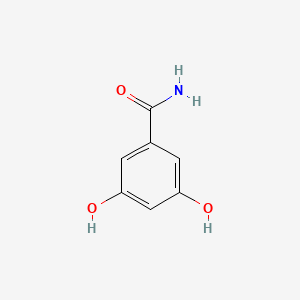

3,5-Dihydroxybenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYYMFBDRBSPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062870 | |

| Record name | Benzamide, 3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-62-4 | |

| Record name | 3,5-Dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxybenzoic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxybenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 3,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIHYDROXYBENZOIC ACID AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF3CAA58OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Dihydroxybenzamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzamide is an organic compound that is the subject of growing interest in biochemical and pharmaceutical research. Structurally, it is a benzamide featuring two hydroxyl groups at the 3 and 5 positions of the benzene ring.[1] This specific arrangement of functional groups imparts distinct chemical reactivity and a unique biological activity profile, making it a valuable molecule in medicinal chemistry and drug development.[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activities of this compound.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] It is soluble in various organic solvents.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 3,5-Dihydroxybenzoic acid amide, α-Resorcylamide | [2][3] |

| CAS Number | 3147-62-4 | [1][4] |

| Molecular Formula | C₇H₇NO₃ | [1][4] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Melting Point | 270°C (decomposes) | [3] |

| Boiling Point | 452.4 ± 15.0 °C (Predicted) | [3] |

| Density | 1.458 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.75 ± 0.10 (Predicted) | [3] |

| logP | 0.2 | [2][5] |

Chemical Structure

The structural identifiers for this compound are detailed in the table below, providing formats for use in various computational chemistry and cheminformatics applications.

| Identifier | Value | Source(s) |

| SMILES | C1=C(C=C(C=C1O)O)C(=O)N | [1][2] |

| InChI | InChI=1S/C7H7NO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H,(H2,8,11) | [1][2] |

| InChIKey | PLYYMFBDRBSPJZ-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

The synthesis of this compound is most commonly achieved starting from its corresponding carboxylic acid, 3,5-dihydroxybenzoic acid.

Synthesis of this compound from 3,5-Dihydroxybenzoic Acid

This protocol involves the conversion of the carboxylic acid to a more reactive intermediate, the acid chloride, followed by amidation.

Step 1: Formation of 3,5-Dihydroxybenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dihydroxybenzoic acid (1 equivalent) in an anhydrous solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reagent Addition: Heat the suspension to approximately 50°C and slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise.

-

Reaction: After the addition is complete, increase the temperature to 90°C and stir for 2 hours. Vigorous gas evolution (SO₂ and HCl) should be observed initially.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dihydroxybenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation of 3,5-Dihydroxybenzoyl Chloride

-

Reaction Setup: In a separate flask, cool an excess of concentrated aqueous ammonia solution in an ice bath.

-

Reagent Addition: Dissolve the crude 3,5-dihydroxybenzoyl chloride from the previous step in an anhydrous solvent like dichloromethane (DCM) and add it dropwise to the cold, stirred ammonia solution. A precipitate of this compound should form.

-

Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove ammonium chloride. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified crystals under vacuum.[1]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.

Anticancer and Anti-inflammatory Properties

Research indicates that this compound possesses potential anticancer and anti-inflammatory properties. Studies suggest that it may exert its effects by interfering with protein synthesis mechanisms and by inhibiting the function of specific enzymes involved in cancer progression and inflammation.[1] The unique positioning of the hydroxyl groups is believed to be crucial for its distinct biological activity profile.[1] Some benzamide derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. For instance, certain dihydroxy-substituted compounds have been found to regulate the Akt/mTOR signaling pathway, which is critical in cell growth, proliferation, and survival.[6]

Enzyme Inhibition

The 3,5-dihydroxybenzoyl moiety is a key structural feature in the design of various enzyme inhibitors.

-

Tyrosinase Inhibition: Derivatives of this compound have been synthesized and evaluated as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7][8] For example, N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine was identified as a novel and potent inhibitor of human tyrosinase.[8] The mechanism of inhibition is often competitive, with the inhibitor binding to the active site of the enzyme.[7]

-

EPSP Synthase Inhibition: Functionalized 3,5-dihydroxybenzoates have been developed as highly effective competitive inhibitors of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, an important enzyme in the shikimate pathway in plants and microorganisms.[9]

The inhibitory action on enzymes like tyrosinase suggests a potential mechanism of action where this compound or its derivatives compete with the natural substrate for binding to the enzyme's active site, thereby blocking the downstream signaling cascade that leads to a physiological effect, such as melanin production.

References

- 1. Buy this compound | 3147-62-4 [smolecule.com]

- 2. This compound | C7H7NO3 | CID 76604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3147-62-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 6. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine as a novel human tyrosinase inhibitor that inactivates the enzyme in cooperation with l-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dihydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzamide, a member of the benzamide class of organic compounds, is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a resorcinol moiety attached to a carboxamide group, suggests potential for a range of biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance through the lens of relevant signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] The presence of two hydroxyl groups and an amide functional group contributes to its polarity and potential for hydrogen bonding, influencing its solubility and biological interactions.

Identifiers and Molecular Characteristics

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 3147-62-4 | [3] |

| Molecular Formula | C₇H₇NO₃ | [3] |

| Molecular Weight | 153.14 g/mol | [2] |

| Canonical SMILES | C1=C(C=C(C=C1O)O)C(=O)N | [2] |

| InChI Key | PLYYMFBDRBSPJZ-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | 270°C (decomposes) | The melting point is accompanied by decomposition. | [4] |

| Boiling Point | Not experimentally determined | Estimated to be high due to strong intermolecular hydrogen bonding. | |

| Solubility | Soluble in various organic solvents. | Specific quantitative data is limited. Qualitative assessments suggest solubility in polar organic solvents like methanol and ethanol.[5] | [1] |

| pKa | Not experimentally determined | The pKa of the related compound, 3,5-dihydroxybenzoic acid, has been reported. | |

| LogP (Octanol/Water Partition Coefficient) | 0.2 | This value suggests a relatively low lipophilicity. | [2] |

Spectral Data

The following table summarizes the key spectral data for this compound, which is crucial for its identification and characterization.

| Spectroscopy Type | Key Peaks/Signals | Source |

| ¹H NMR | Data available, confirming the structure. | [6] |

| ¹³C NMR | Data available. | |

| Infrared (IR) Spectroscopy | KBr wafer technique shows characteristic peaks for O-H, N-H, and C=O functional groups. | [2] |

| Mass Spectrometry (GC-MS) | Top mass-to-charge ratio (m/z) peaks at 153, 137, and 109. | [2] |

| UV-Vis Spectroscopy | Absorption maxima for the related 3,5-dihydroxybenzoic acid are at 208 nm, 250 nm, and 308 nm in an acidic mobile phase. | [7] |

Experimental Protocols

Synthesis of this compound from 3,5-Dihydroxybenzoic Acid

The most common laboratory synthesis of this compound involves the amidation of 3,5-dihydroxybenzoic acid. This can be achieved through several methods, with the acid chloride route being a prevalent approach.

3.1.1. Materials and Reagents

-

3,5-Dihydroxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (aqueous or in a suitable organic solvent) or Ammonium chloride with a base

-

Triethylamine or other suitable base

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

3.1.2. Procedure

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-dihydroxybenzoic acid in an excess of thionyl chloride or a solution of oxalyl chloride in anhydrous DCM.

-

A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50°C) until the evolution of gas (SO₂ or CO and CO₂) ceases and the solid dissolves, indicating the formation of the acid chloride.

-

The excess thionyl chloride or oxalyl chloride and solvent are removed under reduced pressure.

-

-

Amidation:

-

The crude 3,5-dihydroxybenzoyl chloride is dissolved in an anhydrous aprotic solvent like DCM or THF.

-

The flask is cooled in an ice bath (0°C).

-

A solution of ammonia (e.g., concentrated aqueous ammonia or a solution of ammonia in methanol) is added dropwise to the stirred solution of the acid chloride. Alternatively, ammonium chloride and a base like triethylamine can be used.

-

The reaction is typically stirred at 0°C for a period and then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and HCl.

-

The organic layer is separated, and the aqueous layer is extracted several times with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water) or by column chromatography on silica gel.

-

Workflow for Synthesis

Potential Biological Activities and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of structurally similar compounds provide valuable insights into its potential mechanisms of action. Derivatives of 3,5-dihydroxybenzoic acid and related benzamides have demonstrated anticancer, anti-inflammatory, and enzyme inhibitory properties.

Tyrosinase Inhibition

Derivatives of 3,5-dihydroxybenzoyl hydrazine have been shown to be inhibitors of tyrosinase, a key enzyme in melanin synthesis.[4][8] This suggests that this compound could potentially act as a tyrosinase inhibitor, which is of interest in the development of agents for hyperpigmentation disorders. The proposed mechanism involves the chelation of copper ions in the active site of the enzyme.

Anti-inflammatory Activity via NF-κB and MAPK Pathways

Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] These pathways are crucial in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. It is plausible that this compound could inhibit these pathways, leading to a reduction in the inflammatory response.

Anticancer Potential via PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] Natural products containing phenolic and benzamide structures have been shown to inhibit this pathway. This compound may exert anticancer effects by inhibiting key kinases in this cascade, leading to decreased cell proliferation and induction of apoptosis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause an allergic skin reaction.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile chemical scaffold with a range of reported and potential biological activities. This technical guide has summarized its key physical and chemical properties, provided detailed experimental protocols for its synthesis, and explored its potential to modulate important cellular signaling pathways. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential in various disease contexts. The information presented herein serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C7H7NO3 | CID 76604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 3147-62-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 8. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dihydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dihydroxybenzamide, a molecule of interest in biochemical and pharmaceutical research. This document details its fundamental chemical properties, including molecular weight and formula, and explores its potential biological activities. The guide summarizes key quantitative data, outlines general experimental protocols for assessing its efficacy, and visualizes a relevant signaling pathway activated by a closely related compound, offering a foundational resource for further investigation.

Core Molecular and Physical Properties

This compound is an organic compound characterized by a benzene ring substituted with two hydroxyl groups at the 3 and 5 positions and an amide functional group.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1] |

| CAS Number | 3147-62-4 | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| IUPAC Name | This compound | [1] |

Potential Biological Activities and Research Applications

This compound and its structural analogs are subjects of research in several areas, including oncology, metabolic diseases, and infectious diseases, owing to their antioxidant and antibacterial properties.[1] It also serves as a scaffold in the synthesis of more complex molecules, such as glucokinase activators.[3][4]

Antioxidant Activity

While specific quantitative antioxidant data for this compound is limited, a study on the structurally similar 3,5-dihydroxybenzoic acid provides some insight. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, 3,5-dihydroxybenzoic acid demonstrated low antiradical properties, with an IC₅₀ value greater than 1000 μM.[5] The IC₅₀ value represents the concentration of a substance required to inhibit 50% of the free radicals.[6]

Antimicrobial Activity

The unique arrangement of hydroxyl groups on the benzamide ring suggests potential antimicrobial effects.[1] While specific studies on this compound are not widely available, related hydroxybenzoic acids have been shown to possess antimicrobial properties.[7]

Glucokinase Activation

Derivatives of 3,5-disubstituted benzamides have been designed and synthesized as allosteric activators of glucokinase (GK).[3][4] Glucokinase is a key enzyme in maintaining glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes.[3][4]

Experimental Protocols

The following sections describe generalized experimental workflows for assessing the biological activities of compounds like this compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

This common in vitro assay measures the ability of a compound to act as a free radical scavenger.

DPPH Assay Workflow

Broth Microdilution Assay for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Broth Microdilution Assay Workflow

Signaling Pathway Interactions

Direct evidence for signaling pathways modulated by this compound is not yet established in the literature. However, its carboxylic acid analog, 3,5-dihydroxybenzoic acid , has been identified as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), a G-protein coupled receptor predominantly expressed in adipocytes.[8] Activation of HCA1 leads to the inhibition of lipolysis, making it a target of interest for the treatment of dyslipidemia.[8]

The diagram below illustrates the HCA1 signaling pathway.

HCA1 Signaling Pathway

Conclusion

This compound presents a molecule with a foundational structure for potential therapeutic applications. While research directly characterizing its biological activities is still emerging, studies on structurally similar compounds suggest promising avenues for investigation in antioxidant, antimicrobial, and metabolic regulation research. The experimental frameworks and pathway analyses provided in this guide offer a starting point for researchers to design and conduct further studies to elucidate the full therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dihydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzamide is a chemical compound of interest in various research and development fields. Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the known and extrapolated data regarding the solubility and stability of this compound. Due to a notable lack of extensive, publicly available quantitative data for this specific molecule, this guide leverages information from structurally similar compounds to provide a robust framework for its handling and investigation. Detailed experimental protocols for determining solubility and assessing stability are provided to empower researchers to generate precise data for their specific applications. Furthermore, potential biological pathways involving this compound are discussed based on the activity of related molecules.

Solubility of this compound

A thorough understanding of a compound's solubility is fundamental for its application in synthesis, formulation, and biological assays. While specific quantitative solubility data for this compound is not widely available in the public domain, qualitative assessments from chemical suppliers indicate its solubility in various organic solvents.

Qualitative Solubility Profile

Based on its chemical structure, featuring a polar amide group and two hydrophilic hydroxyl groups on a benzene ring, this compound is expected to be soluble in polar organic solvents. Information from suppliers confirms its appearance as a white to light yellow crystalline solid.

Extrapolated Quantitative Solubility Data

In the absence of direct quantitative data, we can extrapolate potential solubility from a closely related compound, 3,5-Dihydroxybenzaldehyde. It is crucial to note that these values are for a structurally similar compound and should be experimentally verified for this compound.

Table 1: Quantitative and Qualitative Solubility of 3,5-Dihydroxybenzaldehyde (for reference)

| Solvent | Solvent Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 78.13 | 189 | 100 mg/mL | Not Specified |

| Water | Polar Protic | 18.02 | 100 | ~74.2 mg/mL (estimated) | 25 |

| Ethanol | Polar Protic | 46.07 | 78.4 | Soluble | Not Specified |

| Diethyl Ether | Nonpolar | 74.12 | 34.6 | Soluble | Not Specified |

Note on Discrepancies: Some sources indicate a solubility of ≥ 5 mg/mL in DMSO for 3,5-Dihydroxybenzaldehyde, which may refer to a specific formulation or experimental condition. Researchers are strongly advised to experimentally determine the solubility for their specific application and solvent grade.[1]

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following detailed methodology, adapted from the protocol for 3,5-Dihydroxybenzaldehyde, is based on the widely used gravimetric method for determining the solubility of a compound in a solvent of interest.[1]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with tight-sealing caps

-

Constant temperature orbital shaker or magnetic stirrer

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

-

Pre-weighed evaporation dish

-

Analytical balance

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or on a magnetic stirrer set to a specific temperature (e.g., 25 °C, 37 °C).[1]

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically, visually inspect the vial to confirm that excess solid remains.[1]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the filtrate to a pre-weighed evaporation dish. Record the exact volume transferred.[1]

-

Place the evaporation dish in a drying oven at a temperature well below the boiling point of the solvent and the melting point of this compound to avoid decomposition. For high-boiling point solvents like DMSO, a vacuum oven is recommended.[1]

-

Dry the sample until a constant mass is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.[1]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.[1]

-

The solubility can be expressed in units such as g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.[1]

-

Workflow for Solubility Determination:

References

Potential Biological Activities of 3,5-Dihydroxybenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzamide, a polyhydroxylated benzamide derivative, represents a scaffold of significant interest in medicinal chemistry. Its structural features, particularly the presence of a catechol-like moiety and a benzamide core, suggest a potential for diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological potential of this compound and its close structural analogs. While direct quantitative data for this compound is limited in publicly available literature, this document compiles and analyzes data from structurally related compounds to infer its potential activities, including tyrosinase inhibition, antioxidant effects, anti-inflammatory properties, and anticancer potential. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development efforts centered on this promising chemical entity.

Introduction

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The incorporation of hydroxyl groups on the phenyl ring can significantly influence their biological properties, often enhancing their antioxidant capacity and their ability to interact with biological targets. This compound, with its two hydroxyl groups in a meta arrangement, presents a unique electronic and steric profile that warrants investigation for its therapeutic potential. This guide explores the existing evidence for its biological activities, drawing parallels from closely related molecules to build a comprehensive profile.

Potential Biological Activities

Tyrosinase Inhibition

Table 1: Tyrosinase Inhibitory Activity of this compound Derivatives and Related Compounds

| Compound | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type | Reference |

| N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine | Human HMV-II melanoma tyrosinase | L-DOPA | 9.1 | - | [1] |

| 3,5-dihydroxybenzoyl-hydrazineylidene derivative | Mushroom tyrosinase | L-DOPA | 55.39 ± 4.93 | Competitive | [2] |

| Kojic Acid (Reference) | Human HMV-II melanoma tyrosinase | L-DOPA | 310 | - | [1] |

Antioxidant Activity

The dihydroxy substitution on the benzamide structure suggests inherent antioxidant potential. Phenolic hydroxyl groups can act as hydrogen donors to scavenge free radicals. Although direct IC50 values for this compound in common antioxidant assays like the DPPH assay are not widely reported, studies on the structurally similar 3,5-dihydroxybenzoic acid and other dihydroxybenzamide isomers provide insights into its potential antioxidant capacity. The antioxidant activity of dihydroxybenzoic acid isomers has been shown to be dependent on the position of the hydroxyl groups.

Table 2: Antioxidant Activity of Structurally Related Dihydroxybenzoic Acid Isomers

| Compound | Assay | IC50 (µM) | Reference |

| 2,3-Dihydroxybenzoic acid | DPPH | 11.5 | [3] |

| 2,5-Dihydroxybenzoic acid | DPPH | 10.2 | [3] |

| 3,4-Dihydroxybenzoic acid | DPPH | 13.1 | [3] |

| 3,5-Dihydroxybenzoic acid | DPPH | >1000 | [3] |

Note: A lower IC50 value indicates higher antioxidant activity.

Anti-inflammatory Activity

Benzamide derivatives have been reported to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways such as the NF-κB signaling cascade.[4][5] While specific quantitative data for this compound is lacking, its structural class suggests potential for similar activity.

Anticancer Activity

The anticancer potential of benzamide derivatives is an active area of research.[6] While no direct cytotoxicity data for this compound on cancer cell lines was found, a related compound, 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole, has demonstrated antiproliferative activity.

Table 3: Anticancer Activity of a Structurally Related Compound

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole | HCT-15 (Colon Cancer) | 23 | [7] |

| 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole | MCF-7 (Breast Cancer) | 41 | [7] |

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol is based on the dopachrome method using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (e.g., 1000 U/mL in phosphate buffer)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) solution (2.5 mM in phosphate buffer)

-

This compound (or derivative) stock solution (in DMSO)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the free radical scavenging activity of a compound.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (in methanol or DMSO)

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of the test compound or standard solution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank containing methanol and the test compound is used to correct for any absorbance of the compound itself. A control containing methanol and DPPH is also included.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-15, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

Potential Modulation of Inflammatory Signaling

Benzamide derivatives have been implicated in the modulation of the NF-κB signaling pathway, a central regulator of inflammation. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Biological Activity Screening

A general workflow for screening the biological activities of this compound would involve a series of in vitro assays.

Caption: General experimental workflow for evaluating the biological activities of this compound.

Discussion and Future Directions

The available data on compounds structurally related to this compound suggest a promising profile for several biological activities. The presence of the 3,5-dihydroxybenzoyl moiety in potent tyrosinase inhibitors indicates that this compound itself could be a valuable lead compound for the development of skin-lightening agents. While direct evidence for its antioxidant activity is sparse, the general principles of structure-activity relationships for phenolic compounds suggest it may possess radical scavenging properties, although likely weaker than isomers with ortho or para dihydroxyl groups.

The potential anti-inflammatory and anticancer activities are largely inferred from the broader class of benzamides. Further investigation is required to confirm these activities and elucidate the underlying mechanisms. Specifically, studies focusing on the direct interaction of this compound with key inflammatory mediators like COX and LOX enzymes, and its effect on various cancer cell lines are warranted.

Future research should prioritize the synthesis and direct biological evaluation of this compound in a battery of standardized in vitro assays to obtain quantitative data (IC50 values). Mechanistic studies should then be pursued for the most promising activities, including the investigation of its effects on key signaling pathways such as NF-κB, MAPK, and Akt pathways.

Conclusion

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. Based on the activities of its structural analogs, it is a promising candidate for further investigation as a tyrosinase inhibitor, and potentially as an antioxidant, anti-inflammatory, and anticancer agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate the biological activities of this compound and to unlock its full therapeutic potential. The generation of robust quantitative data for this compound is a critical next step in advancing its development from a chemical entity to a potential therapeutic lead.

References

- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 3,5-Dihydroxybenzamide as a Precursor in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzamide, a resorcinol derivative, is a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a benzamide moiety flanked by two meta-positioned hydroxyl groups, offers multiple reactive sites for a diverse range of chemical transformations. This guide provides an in-depth technical overview of the utility of this compound as a precursor, detailing key reactions, experimental protocols, and strategies for its incorporation into more complex molecular architectures. The strategic placement of the hydroxyl groups and the amide functionality allows for the synthesis of a wide array of derivatives with significant biological activities, including potential anticancer, anti-inflammatory, and antihyperglycemic properties.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its application in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| CAS Number | 3147-62-4 | [2] |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| Purity | >98.0% (HPLC) | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹³C NMR | Data available from Aldrich Chemical Company, Inc. | [2] |

| GC-MS | m/z top peak: 153; 2nd highest: 137; 3rd highest: 109 | [2] |

| FTIR (KBr) | Data available from Aldrich Chemical Company, Inc. | [2] |

Core Synthetic Transformations

The reactivity of this compound is primarily centered around its phenolic hydroxyl groups and, to a lesser extent, the amide functionality. These groups can be selectively or exhaustively functionalized to yield a variety of derivatives.

O-Alkylation and Etherification

The phenolic hydroxyl groups of this compound can be readily converted to ethers through reactions like the Williamson ether synthesis. This transformation is fundamental for modifying the solubility, lipophilicity, and biological activity of the resulting molecules. The synthesis of 3,5-dialkoxybenzamides is a key step in the preparation of various biologically active compounds.

Caption: General workflow for the O-alkylation of this compound.

Experimental Protocol: Synthesis of 3,5-Dimethoxybenzamide (Representative Protocol)

This protocol is adapted from general procedures for the O-alkylation of phenols.

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and a suitable solvent such as acetone or DMF.

-

Addition of Alkylating Agent: Add dimethyl sulfate or methyl iodide (2.2 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3,5-dimethoxybenzamide.

Table 3: Predicted Spectroscopic Data for 3,5-Dimethoxybenzamide

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~7.5-8.0 (br s, 1H, NHa), ~6.9-7.2 (br s, 1H, NHb), ~6.8 (d, 2H, Ar-H), ~6.5 (t, 1H, Ar-H), ~3.8 (s, 6H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~160 (Ar-C-O), ~135 (Ar-C), ~105 (Ar-CH), ~103 (Ar-CH), ~55 (OCH₃) |

| IR (KBr, cm⁻¹) | ~3400-3100 (N-H stretch), ~1650 (C=O stretch), ~1600, 1480 (C=C stretch), ~1200 (C-O stretch) |

| Data is predicted based on structurally similar compounds and spectroscopic principles.[1] |

Amide Bond Formation and N-Substitution

While the amide group of this compound is relatively stable, it can undergo further reactions. More commonly, the precursor 3,5-dihydroxybenzoic acid is used to form N-substituted amides through various coupling methods.

Caption: General workflow for N-substituted amide synthesis from 3,5-dihydroxybenzoic acid.

Experimental Protocol: Synthesis of N-Aryl-3,5-dihydroxybenzamide (Representative Protocol)

This protocol outlines a general method for amide bond formation using an acid chloride intermediate.

-

Acid Chloride Formation: To a solution of 3,5-dihydroxybenzoic acid (1.0 eq.) in a suitable solvent (e.g., toluene) with a catalytic amount of DMF, add thionyl chloride (1.2 eq.) dropwise at 0 °C. Stir the mixture at room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in a dry, non-protic solvent like dichloromethane (DCM). In a separate flask, dissolve the desired aryl amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in DCM.

-

Reaction: Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protecting Group Strategies

In multi-step syntheses, selective protection of one or both hydroxyl groups of this compound may be necessary to achieve the desired regioselectivity. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.

Table 4: Common Protecting Groups for Phenolic Hydroxyls

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |

| Benzyl | Bn | Benzyl bromide (BnBr), base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) |

| Methoxymethyl ether | MOM | MOM-Cl, base (e.g., DIPEA) | Acidic conditions (e.g., HCl in MeOH) |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

| Acetyl | Ac | Acetic anhydride, pyridine | Basic hydrolysis (e.g., K₂CO₃, MeOH) |

The differential acidity of the phenolic protons can sometimes be exploited for regioselective mono-protection, although this can be challenging with the symmetrical 3,5-dihydroxy substitution pattern.

Applications in Medicinal Chemistry

This compound and its derivatives have emerged as promising scaffolds in drug discovery. A notable application is in the development of glucokinase (GK) activators for the treatment of type 2 diabetes.[1] The 3,5-disubstituted benzamide core can be elaborated with various substituents to optimize binding to the allosteric site of the glucokinase enzyme.[1][4]

Caption: Logical relationship from precursor to biological activity.

Conclusion

This compound is a highly valuable precursor in organic synthesis, offering a versatile platform for the construction of complex molecules with diverse functionalities. Its utility is particularly evident in the synthesis of pharmacologically relevant compounds. A profound understanding of its reactivity, coupled with strategic use of protecting groups and modern synthetic methodologies, will continue to drive the discovery of novel molecules with significant potential in various scientific disciplines.

References

An In-depth Technical Guide on 3,5-Dihydroxybenzamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzamide, also known as α-Resorcylamide, is a polyhydroxy-substituted aromatic amide with the chemical formula C₇H₇NO₃. While not as extensively studied as some of its structural relatives, this compound holds interest within medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and known properties of this compound, with a focus on its synthesis, and potential, though currently limited, biological relevance.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 279 °C (with decomposition), as first reported in 1960. Its molecular weight is 153.14 g/mol .

| Property | Value | Source |

| CAS Registry Number | 3147-62-4 | --INVALID-LINK-- |

| Molecular Formula | C₇H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 153.14 g/mol | --INVALID-LINK-- |

| Melting Point | 279 °C (decomposes) | Tomino, Koichi; Yakugaku Zasshi, (1960), 80, 275-7 |

| Synonyms | α-Resorcylamide, 3,5-Dihydroxybenzoic acid amide | --INVALID-LINK-- |

Discovery and Initial Synthesis

The first documented synthesis of this compound was reported in 1960 by Koichi Tomino in the journal Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan). The compound was prepared from its corresponding acid, 3,5-dihydroxybenzoic acid. While the full text of this seminal paper is not widely available in digital archives, the fundamental approach to its synthesis can be inferred from standard organic chemistry principles and synthetic routes for analogous benzamides.

The logical synthetic pathway involves the amidation of 3,5-dihydroxybenzoic acid. This can be achieved through several methods, with the most common being the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester, followed by reaction with ammonia.

Experimental Protocol: General Synthesis from 3,5-Dihydroxybenzoic Acid

The following is a generalized experimental protocol for the synthesis of this compound based on established methods for benzamide synthesis. It is important to note that the specific conditions from the original 1960 publication may vary.

Step 1: Activation of 3,5-Dihydroxybenzoic Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dihydroxybenzoic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the suspension.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion to the acyl chloride, monitoring the reaction by the cessation of gas evolution.

-

After the reaction is complete, remove the excess solvent and activating agent under reduced pressure to yield the crude 3,5-dihydroxybenzoyl chloride.

Step 2: Amidation of 3,5-Dihydroxybenzoyl Chloride

-

Dissolve the crude 3,5-dihydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane) dropwise with vigorous stirring.

-

Allow the reaction to proceed to completion, which is often indicated by the formation of a precipitate (ammonium chloride).

-

Filter the reaction mixture to remove the solid byproduct.

-

The filtrate containing the product can be purified by recrystallization from an appropriate solvent system to yield pure this compound.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively investigated. However, the presence of the dihydroxybenzoyl moiety suggests potential for various biological interactions. Derivatives of the parent compound, 3,5-dihydroxybenzoic acid, have been studied for several applications, offering clues to the potential, yet unconfirmed, activities of the amide.

Potential as an Enzyme Inhibitor

The resorcinol (1,3-dihydroxybenzene) structure within this compound is a known pharmacophore that can interact with the active sites of various enzymes. Notably, derivatives of 3,5-dihydroxybenzoic acid have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. While no specific IC₅₀ value for this compound has been reported, it is plausible that it could exhibit inhibitory activity against this or other metalloenzymes.

Antimicrobial and Anticancer Potential

Benzamide derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer effects. While there is no specific data available for this compound, its structural similarity to other bioactive benzamides suggests that it could be a candidate for screening in these therapeutic areas. Further research would be required to determine its efficacy and mechanism of action.

Conclusion

This compound is a simple yet intriguing molecule whose history dates back to its first synthesis in 1960. While its biological properties have not been extensively explored, its structural features suggest potential for further investigation, particularly in the realm of enzyme inhibition. This guide provides a foundational understanding of the discovery and history of this compound, along with generalized experimental protocols that can serve as a starting point for future research into its synthesis and biological evaluation. The lack of extensive data also highlights an opportunity for new discoveries regarding the therapeutic potential of this and related compounds.

Spectroscopic Data of 3,5-Dihydroxybenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dihydroxybenzamide, a compound of interest in various research and development endeavors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.5 | br s | - | -OH (Phenolic) |

| ~7.5 | br s | - | -CONH₂ (Amide) |

| ~6.8 | d | ~2.0 | H-2, H-6 |

| ~6.4 | t | ~2.0 | H-4 |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The solvent is assumed to be DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide) |

| ~158 | C-3, C-5 |

| ~136 | C-1 |

| ~108 | C-2, C-6 |

| ~107 | C-4 |

Note: Predicted values are based on established carbon NMR correlation tables. The solvent is assumed to be DMSO-d₆.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |

| 3350 - 3150 | Strong, Broad | N-H Stretch (Amide) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1600, ~1450 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1590 | Medium | N-H Bend (Amide II) |

| ~1300 | Medium | C-O Stretch (Phenol) |

| ~1200 | Medium | C-N Stretch (Amide) |

Note: Data is based on typical IR absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 153 | High | [M]⁺ (Molecular Ion) |

| 137 | High | [M-NH₂]⁺ |

| 109 | Medium | [M-NH₂-CO]⁺ |

Note: The molecular ion is expected to be the base peak. The relative abundances are estimations based on common fragmentation patterns of benzamides.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer and lock the field on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is appropriate.

-

Use a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A spectral width of 0-200 ppm is typically used.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

-

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

-

Sample Preparation:

-

For GC-MS, dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

For direct insertion, the solid sample can be used directly.

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

Ionize the sample using a standard electron energy of 70 eV.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

3,5-Dihydroxybenzamide: A Versatile Building Block in Polymer Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzamide, a multifunctional aromatic compound, has emerged as a significant building block in both polymer chemistry and medicinal chemistry. Its unique structure, featuring a benzamide core with two hydroxyl groups in a meta-arrangement, offers versatile reaction sites for the synthesis of complex macromolecular architectures and biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of hyperbranched polymers, dendrimers, and as a scaffold for novel therapeutic agents. Detailed experimental protocols, quantitative data on polymer properties, and visualizations of synthetic and biological pathways are presented to serve as a valuable resource for professionals in the field.

Introduction

This compound (CAS 3147-62-4) is an organic compound with the molecular formula C₇H₇NO₃.[1] Its structure, characterized by a central benzene ring substituted with a carboxamide group and two hydroxyl groups at the 3 and 5 positions, imparts a unique combination of reactivity and functionality.[1] This arrangement allows it to act as a versatile monomer in polymerization reactions and as a key intermediate in the synthesis of a wide range of chemical entities.

In polymer chemistry, the AB₂-type functionality of this compound and its derivatives (where the amide and two hydroxyl groups can be conceptually considered as reactive sites) makes it an ideal candidate for the synthesis of non-linear polymers such as dendrimers and hyperbranched polymers.[2] These three-dimensional, globular macromolecules exhibit unique properties, including low viscosity, high solubility, and a high density of terminal functional groups, making them suitable for applications in coatings, additives, and drug delivery systems.[3]

In the realm of drug development, the this compound scaffold has been extensively explored for the design of novel therapeutic agents.[4] Its derivatives have shown potential as glucokinase activators for the treatment of type 2 diabetes, as well as exhibiting antioxidant and antibacterial properties.[4][5] The ability of the hydroxyl and amide groups to participate in hydrogen bonding and other non-covalent interactions makes this scaffold a valuable pharmacophore for targeting various biological macromolecules.

This guide will delve into the synthesis of this compound and its precursors, explore its application in the creation of advanced polymer architectures, and detail its role in medicinal chemistry, supported by experimental protocols and comprehensive data.

Synthesis of this compound and its Precursors

The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid, 3,5-dihydroxybenzoic acid. The precursor, 3,5-dihydroxybenzoic acid, is most commonly prepared via the sulfonation of benzoic acid followed by an alkali fusion process.[6]

Synthesis of 3,5-Dihydroxybenzoic Acid

A common laboratory-scale synthesis involves a two-step process starting from benzoic acid.

Step 1: Disulfonation of Benzoic Acid Benzoic acid is heated with fuming sulfuric acid to yield benzoic acid-3,5-disulfonic acid.

Step 2: Alkali Fusion The resulting disulfonic acid (as its barium salt) is fused with a mixture of sodium hydroxide and potassium hydroxide at high temperatures. Subsequent acidification yields 3,5-dihydroxybenzoic acid.

Synthesis of this compound

While direct literature on the specific, detailed protocol for the direct amidation of 3,5-dihydroxybenzoic acid is sparse, a general and effective method involves the conversion of the carboxylic acid to an intermediate ester, followed by reaction with hydroxylamine. This method is adapted from the synthesis of similar hydroxamic acids.

Experimental Protocol: General Synthesis of N,3-dihydroxybenzamide via Methyl Ester Intermediate

Step 1: Esterification of 3-Hydroxybenzoic Acid

-

Dissolve 3-hydroxybenzoic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the acid and remove the methanol under reduced pressure to obtain crude methyl 3-hydroxybenzoate.

Step 2: Formation of N,3-dihydroxybenzamide

-

Dissolve the crude methyl 3-hydroxybenzoate in a suitable solvent like methanol.

-

In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a base (e.g., potassium hydroxide) in methanol.

-

Add the hydroxylamine solution to the methyl 3-hydroxybenzoate solution.

-

The reaction can be carried out at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture by acidifying to precipitate the product, followed by filtration.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Workflow for the Synthesis and Purification of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chain-growth click polymerization of AB2 monomers for the formation of hyperbranched polymers with low polydispersities in a one-pot process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of N,3-Dihydroxybenzamide Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N,3-dihydroxybenzamide scaffold is emerging as a versatile platform in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth overview of the core biological activities, mechanisms of action, and experimental evaluation of N,3-dihydroxybenzamide derivatives. The inherent metal-chelating properties and structural similarities to key biological motifs make these compounds promising candidates for novel drug development.

Core Therapeutic Potential

N,3-dihydroxybenzamide derivatives have demonstrated promising activity in several key areas of drug discovery, primarily leveraging their ability to interact with metal ions and inhibit crucial enzymes.

-

Anticancer Activity: A significant area of investigation for these derivatives is in oncology. The N-hydroxybenzamide moiety is a known feature of some histone deacetylase (HDAC) inhibitors.[1] By modifying the N,3-dihydroxybenzamide core, novel HDAC inhibitors with unique selectivity profiles may be discovered.[1] Additionally, certain benzamide derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[1]

-

Antimicrobial Activity: The 2,3-dihydroxybenzamide motif, structurally similar to the N,3-dihydroxy counterpart, is a key component of siderophores, which are iron-chelating molecules used by bacteria for iron acquisition.[1] This has led to the "Trojan Horse" strategy, where these molecules are conjugated to antibiotics to enhance their uptake by bacteria, thereby overcoming resistance mechanisms.[1]

-

Antioxidant Activity: The presence of phenolic hydroxyl groups allows N,3-dihydroxybenzamide derivatives to act as antioxidants by scavenging free radicals.[1] This property is beneficial in mitigating diseases associated with oxidative stress.

-

Glutathione Metabolism Inhibition: N,3-dihydroxybenzamide has been identified as an inhibitor of glutathione reductase, an essential enzyme for maintaining cellular redox balance.[2] Inhibition of this enzyme leads to an accumulation of oxidized glutathione and increased oxidative stress, a potential therapeutic strategy in certain contexts.[2]

Quantitative Data on N,3-Dihydroxybenzamide Derivatives and Analogs

The following tables summarize the available quantitative data for N,3-dihydroxybenzamide derivatives and structurally related compounds to provide a comparative baseline for research and development.

Table 1: Anticancer and HDAC Inhibitory Activities

| Compound Class | Specific Derivative/Compound | Cell Line/Enzyme | IC50 Value | Reference |

| N-Hydroxybenzamide Derivatives | Various Novel Derivatives | HDACs | 1-17 µM | [3] |

| N-Hydroxybenzamide Derivatives with Indole Cap | Compound 8r | Multiple Tumor Cell Lines | Potent (low nM) | [4] |

| N-Hydroxybenzamide Derivatives with Indole Cap | Compounds 8q-8v | HDACs | 1.5-13.0 nM | [4] |

Table 2: Antimicrobial Activity

| Compound Class | Specific Derivative/Compound | Microorganism | MIC Value | Reference |

| N-Benzamide Derivatives | Compound 5a | B. subtilis | 6.25 µg/mL | [5] |

| N-Benzamide Derivatives | Compound 5a | E. coli | 3.12 µg/mL | [5] |

| N-Benzamide Derivatives | Compound 6b | E. coli | 3.12 µg/mL | [5] |

| N-Benzamide Derivatives | Compound 6c | B. subtilis | 6.25 µg/mL | [5] |

| Dihydroxybenzaldehydes | Gentisaldehyde & 2,3-dihydroxybenzaldehyde | Bovine Mastitis S. aureus | MIC50 of 500 mg/L | [6] |

Table 3: Iron Chelation

| Compound/Derivative | Metal Ion | Log K (Stability Constant) | pM Value | Reference |

| N(alpha),-N(epsilon)-Bis[2,3-dihydroxybenzoyl]-l-lysyl-(gamma-N-methyl-N-hydroxyamido)-L-glutamic acid | Fe(III) | logβ110 = 31.4 | 18.3 | [1] |

| N-methyl-2,3-dihydroxybenzamide (MDHB) | H+ | log K2H = 7.50 | - | [1] |

Key Signaling Pathways and Mechanisms of Action